![molecular formula C23H21ClN2OS2 B12448473 2-[(2-Chlorobenzyl)sulfanyl]-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B12448473.png)
2-[(2-Chlorobenzyl)sulfanyl]-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chlorobenzyl)sulfanyl]-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that includes a chlorobenzyl group, a thiophene ring, and a hexahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorobenzyl)sulfanyl]-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzyl chloride with thiophenol to form the corresponding sulfide. This intermediate is then reacted with a suitable quinoline derivative under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorobenzyl)sulfanyl]-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the carbonyl group results in alcohol derivatives.
Scientific Research Applications
2-[(2-Chlorobenzyl)sulfanyl]-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorobenzyl)sulfanyl]-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chlorobenzyl)sulfanyl]-4,6-dimethylnicotinonitrile
- 2-(2-Chloro-benzylsulfanyl)-4,6-dimethyl-nicotinonitrile
- 2-Butylthiophene
Uniqueness
What sets 2-[(2-Chlorobenzyl)sulfanyl]-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile apart from similar compounds is its unique combination of functional groups and structural features
Properties
Molecular Formula |
C23H21ClN2OS2 |
|---|---|
Molecular Weight |
441.0 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-7,7-dimethyl-5-oxo-4-thiophen-2-yl-1,4,6,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H21ClN2OS2/c1-23(2)10-17-21(18(27)11-23)20(19-8-5-9-28-19)15(12-25)22(26-17)29-13-14-6-3-4-7-16(14)24/h3-9,20,26H,10-11,13H2,1-2H3 |
InChI Key |
ITDDEOMGCTXKIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2)SCC3=CC=CC=C3Cl)C#N)C4=CC=CS4)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12448406.png)
![N-cyclohexyl-N'-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide](/img/structure/B12448410.png)

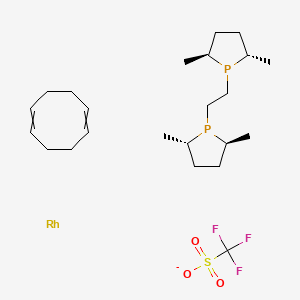
![2-butyl-3-[(3-nitrophenyl)amino]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12448438.png)
![N-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-1-formamidocyclopentane-1-carboxamide](/img/structure/B12448445.png)
![Methyl [6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B12448449.png)
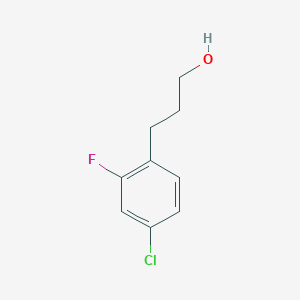
![4,9-Bis(trifluoromethyl)pyrano-[2,3-G]-chromene-2,7-dione](/img/structure/B12448457.png)
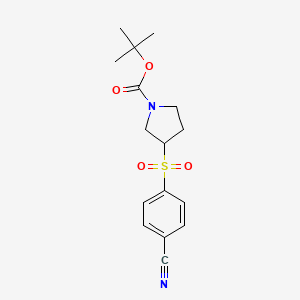
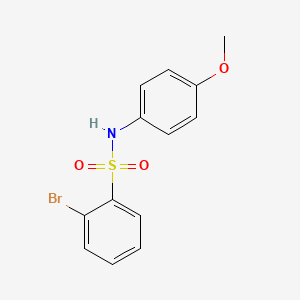
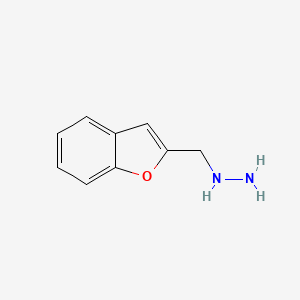
![Ethyl 2-({[(2-methoxyphenyl)carbonyl]carbamothioyl}amino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12448501.png)
